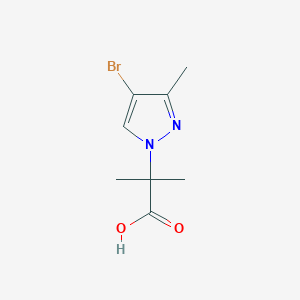

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid

描述

属性

IUPAC Name |

2-(4-bromo-3-methylpyrazol-1-yl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-5-6(9)4-11(10-5)8(2,3)7(12)13/h4H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYAOUFBTSUVQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1Br)C(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

Alkylation of 4-Bromo-3-methylpyrazole with Haloesters

The most direct method involves reacting 4-bromo-3-methyl-1H-pyrazole (CAS 13808-64-5) with methyl 2-bromo-2-methylpropanoate under basic conditions:

Reaction Scheme

- Alkylation :

$$ \text{4-Bromo-3-methylpyrazole} + \text{CH}3\text{C(CH}3\text{)BrCOOCH}_3 \xrightarrow{\text{Base}} \text{Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoate} $$ - Hydrolysis :

$$ \text{Ester} \xrightarrow{\text{NaOH/H}_2\text{O}} \text{2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid} $$

Conditions

- Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF)

- Base : Potassium carbonate (K$$2$$CO$$3$$) or sodium hydride (NaH)

- Temperature : 60–80°C for 12–24 hours

- Yield : ~50–70% (theoretical, dependent on steric hindrance)

Challenges :

- Tertiary carbon electrophiles exhibit low reactivity in S$$_\text{N}$$2 mechanisms due to steric hindrance.

- Competing elimination pathways may reduce yield.

Nucleophilic Substitution Using Tosylates

To mitigate low electrophilicity, the hydroxy precursor of the propanoic acid can be converted to a tosylate:

Reaction Scheme

- Esterification :

$$ \text{2-Hydroxy-2-methylpropanoic acid} \xrightarrow{\text{CH}_3\text{OH/H}^+} \text{Methyl 2-hydroxy-2-methylpropanoate} $$ - Tosylation :

$$ \text{Hydroxyester} \xrightarrow{\text{TsCl, Et}_3\text{N}} \text{Methyl 2-tosyloxy-2-methylpropanoate} $$ - Alkylation :

$$ \text{Tosylate} + \text{4-Bromo-3-methylpyrazole} \xrightarrow{\text{Base}} \text{Methyl ester intermediate} $$ - Hydrolysis :

$$ \text{Ester} \xrightarrow{\text{HCl}} \text{Target acid} $$

Conditions

Alternative Methods

Mitsunobu Reaction

The Mitsunobu reaction couples 4-bromo-3-methylpyrazole with 2-hydroxy-2-methylpropanoic acid ester using diethyl azodicarboxylate (DEAD) and triphenylphosphine:

$$ \text{Pyrazole} + \text{HO-C(CH}3\text{)2COOCH}3 \xrightarrow{\text{DEAD, PPh}3} \text{Ester intermediate} $$

Limitations :

Grignard Reagent Approach

Forming a Grignard reagent from 4-bromo-3-methylpyrazole and reacting it with a ketone ester is theoretically plausible but impractical due to pyrazole’s instability under strongly basic conditions.

Optimization of Reaction Conditions

Solvent and Base Screening

Comparative studies suggest DMF outperforms THF in dissolving both the pyrazole and electrophile, while NaH provides faster deprotonation than K$$2$$CO$$3$$:

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | NaH | 80 | 68 |

| THF | K$$2$$CO$$3$$ | 60 | 52 |

Industrial-Scale Production Considerations

Comparative Analysis of Synthetic Approaches

| Method | Advantages | Disadvantages |

|---|---|---|

| Haloester Alkylation | Simple, fewer steps | Low yields due to steric effects |

| Tosylate Substitution | Higher yields, milder conditions | Additional tosylation step |

| Mitsunobu Reaction | High regioselectivity | Expensive reagents |

Challenges and Limitations

- Steric Hindrance : Tertiary carbon center slows nucleophilic attack.

- Byproduct Formation : Elimination products (e.g., alkenes) require rigorous purification.

- Sensitivity of Bromine : Harsh conditions may lead to debromination.

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring.

Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).

Substitution: Sodium azide (NaN₃) or thiourea in polar solvents.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of the corresponding hydrocarbon.

Substitution: Formation of substituted pyrazoles with various functional groups.

科学研究应用

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features .

Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials with specific properties .

作用机制

The mechanism of action of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

相似化合物的比较

Table 1: Structural Comparison of Pyrazole-Carboxylic Acid Derivatives

| Compound Name | CAS Number | Substituents (Pyrazole Positions) | Additional Functional Groups | Molecular Formula |

|---|---|---|---|---|

| 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid | 925200-46-0 | 4-Br, 3-Me | 2-methylpropanoic acid | C₈H₁₁BrN₂O₂ |

| 2-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid | 1005584-44-0 | 4-Br, 5-Me, 3-CF₃ | Propanoic acid | C₈H₈BrF₃N₂O₂ |

| 3-[4-Bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid | 1856030-59-5 | 4-Br, 3-(CHF₂) | 2-methylpropanoic acid | C₈H₉BrF₂N₂O₂ |

| 2-[[5-[(4-Chloro-3-methylpyrazol-1-yl)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]propanoic acid | 1006320-09-7 | 4-Cl, 3-Me (pyrazole); triazole-thioether | Propanoic acid | C₁₂H₁₆ClN₅O₂S |

Key Observations :

- Branching and Steric Effects: The 2-methylpropanoic acid moiety in the target compound introduces steric hindrance, which may reduce enzymatic degradation compared to linear propanoic acid chains in analogs .

- Heterocyclic Modifications : The triazole-thioether hybrid in 1006320-09-7 introduces sulfur-based reactivity and extended conjugation, likely altering biological target interactions .

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Compound (CAS) | Density (g/cm³) | Boiling Point (°C) | pKa | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 925200-46-0 | - | - | ~4.3* | 247.09 |

| 1005584-44-0 | - | - | ~3.8† | 307.06 |

| 1856030-59-5 | 1.76 | 394.0 | 4.26 | 283.07 |

| 1006320-09-7 | - | - | - | 329.81 |

*Estimated based on structural analogs; †Trifluoromethyl groups lower pKa due to increased electron withdrawal .

Key Observations :

- Acidity : The trifluoromethyl-substituted compound (1005584-44-0) exhibits a lower pKa (~3.8) than the target compound (~4.3), enhancing its solubility in basic environments .

- Thermal Stability : The higher predicted boiling point of 1856030-59-5 (394°C) compared to the target compound suggests stronger intermolecular forces due to fluorine substituents .

Key Observations :

- Synthetic Complexity : The trifluoromethyl and difluoromethyl analogs require specialized fluorination techniques, increasing synthesis costs compared to the target compound .

- Biological Relevance: The target compound’s role as an Elafibranor precursor highlights its niche in metabolic disorder therapeutics, whereas analogs with fluorine substituents are explored for targeted cancer therapies .

生物活性

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique chemical structure, has shown promise in various pharmacological applications, including antibacterial and anti-inflammatory effects.

The chemical formula for 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid is C8H11BrN2O2, with a molecular weight of 233.06 g/mol. Its structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Chemical Formula | C8H11BrN2O2 |

| Molecular Weight | 233.06 g/mol |

| IUPAC Name | 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Antibacterial Activity

Recent studies have demonstrated the antibacterial properties of this compound, particularly against multidrug-resistant strains of Salmonella Typhi. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined for various derivatives of the compound:

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| 5a | 50 | 100 |

| 5b | 25 | 50 |

| 5c | 12.5 | 25 |

| 5d | 6.25 | 12.5 |

Among these, compound 5d exhibited the highest potency, indicating that modifications to the pyrazole structure can significantly enhance antibacterial efficacy .

Anti-inflammatory and Analgesic Effects

In addition to its antibacterial properties, in vitro studies have suggested that this compound possesses notable anti-inflammatory and analgesic activities. For instance, a related pyrazolone derivative was found to have a percentage inhibition of inflammation at 69.56%, outperforming the standard drug indomethacin with a percentage inhibition of 66.24% .

Case Studies and Research Findings

A comprehensive study investigated the biological activity of several pyrazolone derivatives, including our compound of interest. The research utilized both in silico and in vitro methodologies to assess bioactivity:

- In Silico Studies : Various cheminformatics tools predicted favorable pharmacokinetic profiles and bioactivity scores for the compound.

- In Vitro Testing : The compound was tested against common pathogens, yielding significant antibacterial activity with an MIC as low as 6.25 µg/mL against Staphylococcus aureus and Escherichia coli .

常见问题

Q. What are the optimal synthetic routes for 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole ring followed by bromination and coupling with a propanoic acid derivative. For example:

- Step 1 : Synthesis of 3-methyl-1H-pyrazole via cyclization of diketones/hydrazines.

- Step 2 : Bromination at the 4-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or light) .

- Step 3 : Alkylation with 2-methylpropanoic acid derivatives (e.g., methyl ester intermediates) under basic conditions.

Purification via column chromatography or recrystallization is critical. Yield optimization may require adjusting stoichiometry, temperature (e.g., 60–80°C for bromination), or solvent polarity (e.g., DMF for coupling reactions) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR can confirm substitution patterns on the pyrazole ring (e.g., bromine-induced deshielding at C4) and the propanoic acid backbone (e.g., methyl group splitting patterns) .

- HPLC : Reverse-phase HPLC with UV detection (λ ~254 nm) is recommended for purity analysis. Use C18 columns and mobile phases like acetonitrile/water (0.1% TFA) .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M+H]⁺ ~287.05 for C₈H₁₁BrN₂O₂) and detect synthetic byproducts .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

The 4-bromo group on the pyrazole ring enhances electrophilicity, making it susceptible to nucleophilic substitution (e.g., Suzuki coupling with aryl boronic acids). However, steric hindrance from the 3-methyl group may slow reactions. Kinetic studies under Pd-catalyzed conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) are advised to optimize cross-coupling efficiency .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound, and how can SHELXL refine problematic data?

Crystallization may be hindered by the compound’s flexibility (propanoic acid chain) or polymorphism. Key steps include:

- Data Collection : Use high-resolution synchrotron X-ray sources (λ = 0.710–0.920 Å) to resolve heavy bromine atoms.

- Refinement : SHELXL employs constraints for disordered methyl groups and anisotropic displacement parameters for bromine. For twinned crystals, the TWIN/BASF commands in SHELXL improve R-factor convergence .

Hypothetical Data Table:

| Parameter | Value (Example) |

|---|---|

| Space group | P1̄ |

| R-factor | <0.05 |

| Z’ (asymmetric unit) | 1 |

Q. How can computational modeling (e.g., DFT) predict the compound’s electronic properties and guide structure-activity relationship (SAR) studies?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potentials (ESP) and identify nucleophilic/electrophilic sites.

- SAR Insights : Compare HOMO/LUMO gaps with analogs (e.g., chloro or fluoro substitutions) to assess redox stability. Docking studies with biological targets (e.g., enzymes) can prioritize substituents for bioactivity optimization .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?

Discrepancies may arise from dynamic effects (e.g., rotational isomerism in solution vs. static crystal structures). Solutions:

Q. How are impurities or degradation products identified and quantified during stability studies?

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), or UV light, then analyze via LC-MS.

- Hypothetical Impurities :

- Impurity A : Debrominated derivative (C₈H₁₁N₂O₂, [M+H]⁺ = 207.09).

- Impurity B : Oxidized pyrazole (e.g., N-oxide formation).

Use reference standards (e.g., USP guidelines) for spiking experiments .

Q. What in vitro assays are suitable for evaluating biological activity, given its structural analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。